methanone](/img/structure/B7492339.png)
[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone, also known as CPPMM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPPMM is a derivative of morpholine and piperidine, and its chemical structure makes it a promising candidate for use in biochemical and physiological studies.
Mecanismo De Acción
[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone works by binding to specific enzymes and receptors, inhibiting their activity. This can lead to changes in various cellular processes, including metabolism and signal transduction. The exact mechanism of action of [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone is still being studied, but it is believed to involve interactions with specific amino acid residues in the active site of enzymes and receptors.
Biochemical and Physiological Effects:
[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in metabolism, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of certain receptors, such as the dopamine D1 receptor. These effects can lead to changes in various cellular processes, including metabolism, neurotransmitter release, and signal transduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the effects of drugs on these targets more accurately. Another advantage is its ability to inhibit the activity of enzymes and receptors in a reversible manner, allowing for more precise control over experimental conditions.
One limitation of using [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Another limitation is its relatively high cost, which can make it difficult for some researchers to obtain.
Direcciones Futuras
There are several future directions for research involving [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone. One area of interest is its potential use as a therapeutic agent for certain diseases. Its ability to inhibit the activity of certain enzymes and receptors could make it useful in treating conditions such as cancer and neurological disorders.
Another area of interest is its potential use in drug discovery. Its specificity for certain targets could make it useful in identifying new drugs that target these same targets. Finally, its use in studying the effects of drugs on enzymes and receptors could lead to a better understanding of drug metabolism and drug interactions.
Métodos De Síntesis
[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone can be synthesized through a multi-step process involving the reaction of morpholine and piperidine with cyclobutanone, followed by the addition of morpholine and the use of a reducing agent. The resulting product is [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone, which can be purified through various methods such as column chromatography.
Aplicaciones Científicas De Investigación
[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone has been used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes and receptors, making it useful in studying their roles in various cellular processes. [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone has also been used to study the effects of certain drugs on these enzymes and receptors.
Propiedades
IUPAC Name |
cyclobutyl-[3-(morpholine-4-carbonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c18-14(12-3-1-4-12)17-6-2-5-13(11-17)15(19)16-7-9-20-10-8-16/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIFEFGUYFMQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

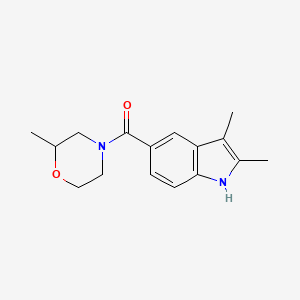
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)

![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)
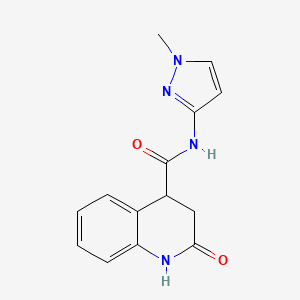

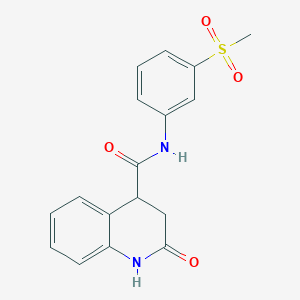
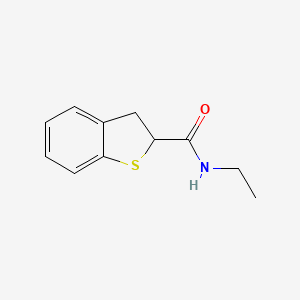
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
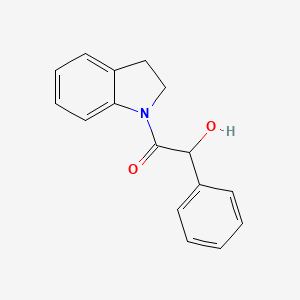
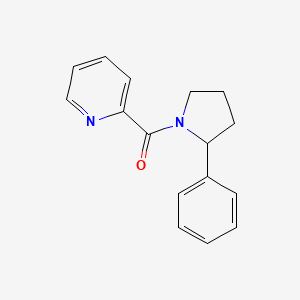
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)